molecular formula C6H9N3O B026300 3-[2-cyanoethyl(hydroxy)amino]propanenitrile CAS No. 108203-25-4

3-[2-cyanoethyl(hydroxy)amino]propanenitrile

Cat. No.: B026300
CAS No.: 108203-25-4
M. Wt: 139.16 g/mol
InChI Key: ZTOQSCPKMKRDJF-UHFFFAOYSA-N
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Description

3,3’-(Hydroxyimino)bispropanenitrile is an organic compound with the molecular formula C6H9N3O It is known for its unique structure, which includes two nitrile groups and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Hydroxyimino)bispropanenitrile typically involves the reaction of hydroxylamine hydrochloride with malononitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the hydroxyimino group. The reaction mixture is usually heated to a temperature of around 50-60°C to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of 3,3’-(Hydroxyimino)bispropanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Hydroxyimino)bispropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the hydroxyimino group under mild conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Primary amines.

    Substitution: Substituted hydroxyimino derivatives.

Scientific Research Applications

3,3’-(Hydroxyimino)bispropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-(Hydroxyimino)bispropanenitrile involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile groups can also participate in interactions with biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Hydroxyimino)dipropanenitrile: Similar structure but with different reactivity.

    Hydroxyimino derivatives of hollongdione: Structurally related but with different biological activities.

Uniqueness

3,3’-(Hydroxyimino)bispropanenitrile is unique due to its combination of hydroxyimino and nitrile groups, which confer distinct chemical and biological properties

Properties

CAS No.

108203-25-4

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-[2-cyanoethyl(hydroxy)amino]propanenitrile

InChI

InChI=1S/C6H9N3O/c7-3-1-5-9(10)6-2-4-8/h10H,1-2,5-6H2

InChI Key

ZTOQSCPKMKRDJF-UHFFFAOYSA-N

SMILES

C(CN(CCC#N)O)C#N

Canonical SMILES

C(CN(CCC#N)O)C#N

Synonyms

HO-IDPN
N-hydroxy-3,3'-iminodipropionitrile
N-hydroxy-IDPN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(2-cyanoethyl)amine (3.0 g, 0.0224 mole) was added with ethyl acetate (15 ml) and anhydrous magnesium sulfate (3 g), and the mixture was stirred at room temperature. A solution of methyltrioxorhenium (0.0183 g, 0.0734 mmole) dissolved in 35% aqueous hydrogen peroxide (2.9 g, 0.029 mole) was added dropwise to the mixture while internal temperature was kept at from 20° C. to 30° C. After the reaction mixture was stirred at room temperature for 1 hour, the magnesium sulfate was removed by filtration, and the filtrate was added with a solution of oxalic acid (2.2 g, 0.224 mole) dissolved in acetone (8 ml). The mixture was stirred for 30 minutes under ice cooling, and the precipitated crystals were collected by filtration to obtain oxalic acid salt of N,N-bis(2-cyanoethyl)hydroxylamine (4.2 g, yield: 75.0%) having melting point of 129-130° C. Chemical structure of the product was analyzed by 1H-NMR, mass spectrometry and elemental analysis. 1H-NMR (DMSO-D6) σ (ppm) (multiplicity, integrated value): 12.0-9.50 (br, 2H), 2.77 (t, 4H), 2.58 (t, 4H). Elemental analysis, calculated for C8H11N3O5 : C, 41.92; H, 4.84; N, 18.33, found: C, 42.50; H, 4.74; N, 18.38.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
2.9 g
Type
reactant
Reaction Step Four
Quantity
0.0183 g
Type
catalyst
Reaction Step Four

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